molecular formula C11H16ClNO3 B2744357 Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride CAS No. 2260933-02-4

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride

Cat. No.: B2744357
CAS No.: 2260933-02-4
M. Wt: 245.7
InChI Key: XMPDJXJEGIJDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings.

Scientific Research Applications

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride typically involves the reaction of 3-(methylaminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDJXJEGIJDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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